molecular formula C23H22N2O5 B2413022 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide CAS No. 955665-48-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Cat. No.: B2413022
CAS No.: 955665-48-2
M. Wt: 406.438
InChI Key: YRDBVEHDQCBEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a synthetic compound of high interest in medicinal chemistry and drug discovery, featuring a tetrahydroisoquinoline core—a privileged scaffold frequently associated with diverse biological activities . This complex molecule is characterized by a tetrahydroisoquinoline system substituted at position 2 with a furan-2-carbonyl group and at position 7 with a 2,3-dimethoxybenzamide moiety. The presence of the furan ring, an electron-rich aromatic heterocycle, and the methoxy-substituted benzamide group are significant structural features that influence the compound's electronic profile and potential for interaction with biological targets . The tetrahydroisoquinoline scaffold is a well-recognized structural component in numerous natural products, synthetic drugs, and semi-synthetic compounds investigated for the treatment of conditions such as cancer, pain, gout, and neurodegenerative diseases . While specific biological data for this exact compound is not available in the searched literature, its close structural analogs have been studied for various activities. For instance, similar compounds featuring the 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline core have been explored as inhibitors of the Hedgehog (Hh) signaling cascade, a pathway with implicated roles in oncological diseases . Furthermore, other furan-containing derivatives have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the therapeutic relevance of this chemical class . The mechanism of action for such compounds often involves targeted enzyme inhibition or receptor modulation, where the furan carbonyl can act as a hydrogen bond acceptor, and the methoxy groups on the benzamide can contribute to binding affinity and selectivity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-19-6-3-5-18(21(19)29-2)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDBVEHDQCBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22N2O5
  • Molecular Weight : 406.438 g/mol
  • Key Functional Groups : Furan ring, tetrahydroisoquinoline moiety, dimethoxybenzamide

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery in treating diseases such as cancer and neurological disorders.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could modulate the activity of receptors that play a role in cellular signaling.
  • Apoptotic Pathways : Evidence suggests that it may induce apoptosis in cancer cells through intrinsic mitochondrial pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value determined through MTT assays.
CompoundCell LineIC50 (µM)Selectivity Index
This compoundMCF-74.067.33

The selectivity index indicates a higher cytotoxic effect on cancer cells compared to normal cells.

Mechanistic Insights

Further mechanistic studies revealed:

  • Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in MCF-7 cells.
ProteinExpression Level (fold change)
p536.95
Bax3.15
Bcl-20.24

This suggests that the compound induces apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

This compound can be compared with other furan-containing compounds and tetrahydroisoquinoline derivatives regarding their biological activities.

Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
Compound ACytotoxicity against MCF-7[Source 1]
Compound BApoptosis induction[Source 2]
N-(...DMBA)G2/M arrestCurrent Study

Case Studies and Research Findings

Several studies have focused on derivatives of this compound to evaluate their biological activities:

  • Cytotoxic Activity : A study demonstrated that furan-based derivatives exhibited significant cytotoxic effects against various cancer cell lines.
    • Study Reference : The data indicated that compounds similar to N-(...DMBA) had IC50 values comparable to known chemotherapeutics.
  • Antioxidant Activity : DPPH assays have shown that certain derivatives possess antioxidant properties superior to established antioxidants like ascorbic acid.

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer orally to rodents (10 mg/kg) and measure plasma concentration via LC-MS/MS. Key parameters: t1/2, Cmax, bioavailability .
  • Toxicity : Conduct 14-day repeat-dose studies in rats, monitoring liver enzymes (ALT/AST) and histopathology .

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